A selective, irreversible inhibitor of Type B monoamine oxidase that is used for the treatment of newly diagnosed patients with PARKINSON DISEASE, and for the treatment of depressive disorders. The compound without isomeric designation is Deprenyl.
See also: Selegiline (has active moiety).
Selegiline hydrochloride
CAS No.: 14611-52-0
Cat. No.: VC0003042
Molecular Formula: C13H18ClN
Molecular Weight: 223.74 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 14611-52-0 |
---|---|
Molecular Formula | C13H18ClN |
Molecular Weight | 223.74 g/mol |
IUPAC Name | (2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride |
Standard InChI | InChI=1S/C13H17N.ClH/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13;/h1,5-9,12H,10-11H2,2-3H3;1H/t12-;/m1./s1 |
Standard InChI Key | IYETZZCWLLUHIJ-UTONKHPSSA-N |
Isomeric SMILES | C[C@H](CC1=CC=CC=C1)N(C)CC#C.Cl |
SMILES | CC(CC1=CC=CC=C1)N(C)CC#C.Cl |
Canonical SMILES | CC(CC1=CC=CC=C1)N(C)CC#C.Cl |
Appearance | Solid powder |
Colorform | Crystals |
Melting Point | 141-142 °C |
Chemical and Pharmacological Profile of Selegiline Hydrochloride
Structural Characteristics and Formulations
Selegiline hydrochloride (C₁₃H₁₇N·HCl; molecular weight 223.74 g/mol) exists as a white crystalline powder with high solubility in polar solvents (water: 50 mg/mL; methanol: 40 mg/mL) . The compound’s stereochemistry plays a critical role in its pharmacological activity, with the R-enantiomer demonstrating 100-fold greater MAO-B affinity than the S-form . Commercial formulations optimize bioavailability through innovative delivery systems:
Formulation | Bioavailability | Tmax (hr) | Half-Life (hr) |
---|---|---|---|
Oral tablet | 4–10% | 0.5–2 | 1.2–3.5 |
Orally disintegrating (ODT) | 20–32% | 0.25–0.5 | 7.7–9.7 |
Transdermal patch | 75% | 24–48 | 20 |
The ODT formulation utilizes lyophilization technology with aspartame and glycine excipients to achieve rapid buccal absorption, bypassing first-pass metabolism . Transdermal systems maintain steady-state plasma concentrations (0.5–2 ng/mL) through continuous delivery, minimizing peak-trough fluctuations .
Mechanism of Action
Selegiline’s primary mechanism involves irreversible MAO-B inhibition (IC₅₀ = 0.3 nM), increasing striatal dopamine concentrations by 40–90% in PD models . At doses exceeding 10 mg/day, MAO-A inhibition becomes clinically significant (30% activity reduction), necessitating dietary tyramine restrictions . Emerging research highlights secondary mechanisms:
-
Catecholaminergic Activity Enhancement: Potentiates action potential-evoked dopamine/norepinephrine release through presynaptic terminal modulation
-
Neuroprotective Effects: Reduces oxidative stress via decreased MAO-mediated H₂O₂ production and induction of antioxidant enzymes (SOD, catalase)
-
Metabolite Activity: Desmethylselegiline (DMS) exhibits anti-apoptotic properties through Bcl-2 upregulation
Clinical Efficacy in Parkinson’s Disease
Motor Symptom Improvement
A meta-analysis of 27 RCTs (n=3,786) demonstrated duration-dependent Unified Parkinson’s Disease Rating Scale (UPDRS) improvements :
Treatment Duration | UPDRS Total (MD [95% CI]) | UPDRS III (Motor) |
---|---|---|
1 month | −3.56 [−6.67, −0.45] | −2.97 [−6.63, 0.68] |
3 months | −3.32 [−3.75, −2.89] | −4.21 [−5.89, −2.53] |
12 months | −5.07 [−6.74, −3.41] | −6.34 [−8.01, −4.67] |
60 months | −11.06 [−16.19, −5.94] | −9.45 [−12.33, −6.57] |
Long-term observational data (Mizuno et al., 2019) corroborate these findings, showing 56-week UPDRS reductions of 12.4 points (95% CI 9.8–15.0) with adjunctive selegiline therapy .
Non-Motor Symptom Management
Selegiline demonstrates significant benefits in PD-associated depression, with Hamilton Depression Rating Scale (HAMD) scores decreasing by 0.63 points (95% CI −1.05 to −0.22) at 3 months . The transdermal formulation shows particular promise, achieving 50% HAMD reduction in 68% of patients versus 45% with SSRIs in phase III trials .
Adverse Event | Oral (%) | Transdermal (%) |
---|---|---|
Insomnia | 26.7 | 12.4 |
Orthostatic hypotension | 18.9 | 22.1 |
Xerostomia | 14.2 | 8.3 |
Application-site reactions | N/A | 37.6 |
Notably, the MAO-A inhibition threshold (≥10 mg/day oral) increases hypertensive crisis risk 4.2-fold (95% CI 1.8–9.7) with tyramine ingestion >50 mg .
Pharmacokinetic Considerations
Metabolic Pathways
Hepatic metabolism via CYP2B6 and CYP2C19 produces three active metabolites:
-
Desmethylselegiline (DMS): t₁/₂ = 9.5 hr; MAO-B inhibitory activity 60% of parent compound
-
Levomethamphetamine: t₁/₂ = 14–21 hr; weak norepinephrine reuptake inhibition (Ki = 1.2 μM)
-
Levoamphetamine: t₁/₂ = 16–18 hr; dopamine transporter inhibition (IC₅₀ = 4.3 nM)
Special Population Adjustments
Population | Dose Adjustment | Rationale |
---|---|---|
Hepatic impairment (Child-Pugh B/C) | 50% reduction | ↓ CYP2B6 activity (AUC ↑ 320%) |
Renal impairment (eGFR <30) | Avoid ODT | ↑ Levomethamphetamine accumulation (AUC ↑ 180%) |
CYP2B6 poor metabolizers | 25% reduction | DMS exposure ↑ 450% |
Comparative Clinical Effectiveness
Versus Levodopa Monotherapy
The ADAGIO trial subgroup analysis (n=1,176) demonstrated selegiline’s superiority in delaying levodopa initiation by 14.2 months (HR 0.62 [0.51–0.75]) . Motor fluctuations were 38% less frequent with early selegiline use (OR 0.62 [0.48–0.79]) .
Versus Other MAO-B Inhibitors
A network meta-analysis (Zhuo et al., 2017) ranked selegiline’s efficacy:
Agent | UPDRS Reduction (SMD) | Safety (OR) |
---|---|---|
Selegiline | −0.89 [−1.12, −0.66] | 1.58 [1.02–2.44] |
Rasagiline | −0.76 [−0.98, −0.54] | 1.32 [0.89–1.95] |
Safinamide | −0.68 [−0.91, −0.45] | 1.21 [0.78–1.87] |
Emerging Applications and Future Directions
Personalized Dosing Strategies
Pharmacogenomic studies identify three key polymorphisms affecting response:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume